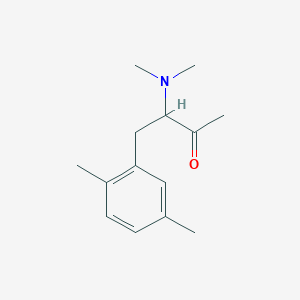
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dimethylphenyl group, and a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,5-dimethylphenylacetonitrile with 3-chloropropan-2-one in the presence of a base such as sodium hydride. This reaction is followed by the reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanoic acid.
Reduction: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-4-(2,4-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(3,5-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(2,6-dimethylphenyl)butan-2-one
Uniqueness
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interactions. This structural arrangement can lead to distinct physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
719300-24-0 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)13(8-10)9-14(12(3)16)15(4)5/h6-8,14H,9H2,1-5H3 |
Clave InChI |
LWHBAGNHWWOWRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC(C(=O)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14218003.png)
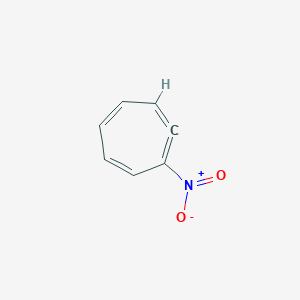
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14218038.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
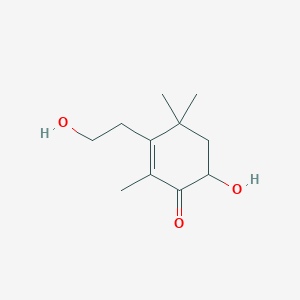
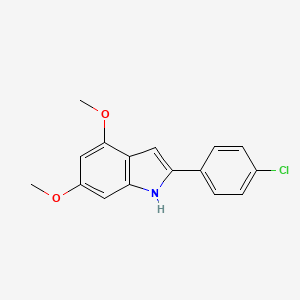
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
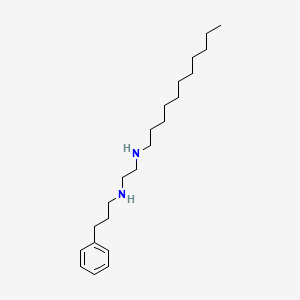
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
